molecular formula C8H8ClFN2O2 B2804342 N-[(2-chloro-4-fluorobenzyl)oxy]urea CAS No. 339017-54-8

N-[(2-chloro-4-fluorobenzyl)oxy]urea

Cat. No. B2804342
CAS RN: 339017-54-8
M. Wt: 218.61
InChI Key: ABPYUVPPDHCERJ-UHFFFAOYSA-N
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Description

The compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” is somewhat similar to the one you’re asking about . It has a molecular weight of 264.68 .


Molecular Structure Analysis

The InChI code for “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” is 1S/C14H10ClFO2/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

  • Radiochemical Synthesis for Molecular Imaging : A study highlighted the synthesis of a potent nonpeptide CCR1 antagonist using a related compound, aiming at the development of radiochemicals for molecular imaging (Mäding et al., 2006).
  • VEGFR-2/PDGFR Dual Inhibitors for Angiogenesis : Research into fluorine-18 labeled diaryl ureas, which are structural analogs, as VEGFR-2/PDGFR dual inhibitors, provides a template for angiogenesis molecular imaging agents, suggesting a role in cancer treatment and diagnosis (Ilovich et al., 2008).

Agricultural Applications

  • Enhancement of Adventitious Rooting : Urea derivatives, including compounds structurally related to "N-[(2-chloro-4-fluorobenzyl)oxy]urea," have been identified for their cytokinin-like activity and potential to enhance adventitious root formation, impacting plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).

Safety and Hazards

The safety data sheet (MSDS) for “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” can be found online . It’s important to refer to this document for information on handling, storage, and disposal of the compound.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c9-7-3-6(10)2-1-5(7)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPYUVPPDHCERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CONC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-4-fluorobenzyl)oxy]urea

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